Cas no 1262009-98-2 (6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid)

6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by its distinct chloro and methylphenyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. Its structural features, including the electron-withdrawing chloro substituents and the aromatic methylphenyl moiety, contribute to its reactivity in coupling and functionalization reactions. The compound exhibits moderate stability under standard conditions, making it suitable for further chemical modifications. Its purity and well-defined molecular structure ensure consistent performance in synthetic applications, particularly in the preparation of specialized fine chemicals or active pharmaceutical ingredients (APIs).
6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid structure
1262009-98-2 structure
Product Name:6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid
CAS No:1262009-98-2
MF:C14H10Cl2O2
MW:281.13400220871
MDL:MFCD18320889
CID:2769068
PubChem ID:53226788
Update Time:2025-06-08

6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 1262009-98-2
    • DTXSID60690406
    • MFCD18320889
    • 6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid, 95%
    • 6-CHLORO-2-(4-CHLORO-3-METHYLPHENYL)BENZOIC ACID
    • 3,4'-Dichloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
    • 6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid
    • MDL: MFCD18320889
    • Inchi: 1S/C14H10Cl2O2/c1-8-7-9(5-6-11(8)15)10-3-2-4-12(16)13(10)14(17)18/h2-7H,1H3,(H,17,18)
    • InChI Key: NZCMLQVCKKQDPF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C)C1C=CC=C(C=1C(=O)O)Cl

Computed Properties

  • Exact Mass: 280.0057849Da
  • Monoisotopic Mass: 280.0057849Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 37.3Ų

6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB328091-5 g
6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid, 95%; .
1262009-98-2 95%
5 g
€1,159.00 2023-07-19
abcr
AB328091-5g
6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid, 95%; .
1262009-98-2 95%
5g
€1159.00 2025-02-21

6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid Suppliers

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(CAS:1262009-98-2)
Order Number:A1124868
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:35
Price ($):687.0
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Additional information on 6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid

6-Chloro-2-(4-chloro-3-methylphenyl)benzoic Acid: A Comprehensive Overview

6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid, identified by the CAS number 1262009-98-2, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of benzoic acids, which are widely studied for their versatility in organic synthesis and their role in natural products.

The structure of 6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid consists of a benzoic acid moiety with two chlorine substituents and a methyl group attached to the aromatic ring. The substitution pattern at positions 6 and 4, along with the methyl group at position 3, imparts distinct electronic and steric properties to the molecule. These features make it a valuable substrate for further functionalization and exploration in drug discovery, agrochemicals, and materials science.

Recent studies have highlighted the potential of 6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid as a precursor for synthesizing bioactive compounds. Researchers have employed this compound in the development of novel antibiotics, antifungal agents, and anticancer drugs. Its ability to undergo various chemical transformations, such as coupling reactions, esterifications, and cyclizations, has further expanded its utility in medicinal chemistry.

In addition to its role in drug discovery, this compound has been explored for its application in agrochemicals. Field trials have demonstrated its efficacy as a plant growth regulator and as a component in herbicides. The methyl group at position 3 plays a crucial role in enhancing the compound's bioavailability and stability under environmental conditions.

The synthesis of CAS No. 1262009-98-2 involves a multi-step process that typically includes Friedel-Crafts alkylation followed by oxidation and chlorination steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and waste generated during production.

From an analytical standpoint, the characterization of this compound has been enhanced by modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These methods provide detailed insights into the molecular structure and purity of the compound, ensuring its quality for various applications.

In conclusion, 6-Chloro-2-(4-chloro-3-methylphenyl)benzoic acid (CAS No. 1262009-98-2) stands out as a versatile building block in organic synthesis with promising applications across multiple industries. Ongoing research continues to uncover new avenues for its utilization, solidifying its position as an essential compound in contemporary chemical research.

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Amadis Chemical Company Limited
(CAS:1262009-98-2)
A1124868
Purity:99%
Quantity:5g
Price ($):687.0
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